molecular formula C10H11BrN2O B8793989 4-Piperidinone, 1-(6-bromo-2-pyridinyl)-

4-Piperidinone, 1-(6-bromo-2-pyridinyl)-

货号: B8793989
分子量: 255.11 g/mol
InChI 键: ZNVPYCNIHORSIT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Piperidinone, 1-(6-bromo-2-pyridinyl)- (CAS: Not explicitly provided; structurally related to CAS 400775-17-9 and 1935447-35-0) is a heterocyclic compound featuring a piperidinone core substituted with a 6-bromo-2-pyridinyl group. This compound’s strained cyclopropanol moiety (if present in derivatives) further increases its utility in organic synthesis .

属性

分子式

C10H11BrN2O

分子量

255.11 g/mol

IUPAC 名称

1-(6-bromopyridin-2-yl)piperidin-4-one

InChI

InChI=1S/C10H11BrN2O/c11-9-2-1-3-10(12-9)13-6-4-8(14)5-7-13/h1-3H,4-7H2

InChI 键

ZNVPYCNIHORSIT-UHFFFAOYSA-N

规范 SMILES

C1CN(CCC1=O)C2=NC(=CC=C2)Br

产品来源

United States

相似化合物的比较

Structural and Functional Comparison with Analogues

Substituent Variations: Bromine vs. Other Halogens

  • 4-Piperidinone, 1-(4-Chlorobenzoyl)- (CAS 144947-47-7): Replaces bromopyridinyl with a chlorobenzoyl group. Molecular weight = 237.68 g/mol (C₁₂H₁₂ClNO₂). The chlorine substituent reduces molecular weight compared to bromine analogues but may lower electrophilicity due to smaller atomic size and lower polarizability .
  • 1-(5-Bromopyrimidin-2-yl)-4-piperidinone (CAS 914347-64-1): Substitutes pyridine with pyrimidine. Molecular weight = 269.13 g/mol (C₁₀H₁₁BrN₃O). The pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity .
Table 1: Substituent Effects on Molecular Properties
Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-Piperidinone, 1-(6-bromo-2-pyridinyl)- 6-Bromo-2-pyridinyl C₁₄H₁₉N₂O₂Br* ~327.22* Piperidinone, Bromopyridine
1-(4-Chlorobenzoyl)-4-piperidinone 4-Chlorobenzoyl C₁₂H₁₂ClNO₂ 237.68 Piperidinone, Chlorophenyl
1-(5-Bromopyrimidin-2-yl)-4-piperidinone 5-Bromopyrimidin-2-yl C₁₀H₁₁BrN₃O 269.13 Piperidinone, Bromopyrimidine

*Estimated based on CAS 400775-17-9 (C₁₄H₁₉N₂O₂Br; MW 327.217) .

Pharmacological Potential

  • Curcumin-Piperidinone Hybrids (FLDP-5/FLDP-8): Incorporation of a 4-piperidinone group into curcumin enhances cytotoxicity against cancer cells (e.g., LN-18 glioblastoma), suggesting brominated derivatives may exhibit similar or improved bioactivity .
  • 2-Piperidinone, N-[4-Bromo-n-butyl]-: Isolated from pomegranate peels, this brominated piperidinone derivative shows antimicrobial activity, highlighting the role of bromine in enhancing biological efficacy .

Physicochemical Properties

  • Melting Points: Brominated piperidinones (e.g., 1-(5-Bromopyrimidin-2-yl)-4-piperidinone) typically exhibit higher melting points (~136°C for related compounds) compared to non-halogenated analogues due to increased molecular symmetry and intermolecular forces .
  • Solubility : The bromine atom’s hydrophobicity may reduce aqueous solubility compared to chlorine or hydroxyl-substituted derivatives, impacting drug formulation .

Key Research Findings

  • Electronic Effects : Bromine’s electron-withdrawing nature increases the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution reactions .
  • Biological Activity: Brominated piperidinones demonstrate enhanced antimicrobial and cytotoxic properties compared to non-halogenated counterparts, likely due to improved membrane permeability and target binding .
  • Stereoselective Synthesis: Atropisomeric ligands derived from 4-piperidinone (e.g., StackPhos) achieve high enantioselectivity in catalysis, suggesting brominated variants could enable novel asymmetric syntheses .

准备方法

Ullmann Coupling

In Ullmann-type reactions, a copper catalyst mediates the coupling of 6-bromo-2-iodopyridine with 4-piperidinone. A representative protocol uses CuI (10 mol%), 1,10-phenanthroline as a ligand, and K3_3PO4_4 as a base in dimethylacetamide (DMA) at 110°C. This method achieves yields of 68–72% but requires prolonged reaction times (24–48 hours).

Buchwald-Hartwig Amination

Palladium-catalyzed Buchwald-Hartwig amination offers higher efficiency. Using Pd2_2(dba)3_3 (2 mol%), Xantphos as a ligand, and Cs2_2CO3_3 in toluene at 100°C, 4-piperidinone couples with 6-bromo-2-chloropyridine to yield the target compound in 85–90% yield within 12 hours. This method’s superiority lies in its functional group tolerance and scalability.

Bromination Strategies for Pyridine Functionalization

Direct bromination of pre-formed 1-(2-pyridinyl)-4-piperidinone is a viable route. Electrophilic bromination using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl3_3) selectively brominates the pyridine ring at the 6-position. For example, dissolving 1-(2-pyridinyl)-4-piperidinone in dichloromethane with NBS (1.1 equiv) and FeCl3_3 (0.1 equiv) at 0°C for 4 hours affords the 6-bromo derivative in 78% yield.

Hydrolysis and Cyclization of Intermediate Esters

A patent-pending method for related piperidinone derivatives involves hydrolyzing ester intermediates to carboxylic acids, followed by cyclization. Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate, for instance, undergoes hydrolysis with NaOH (5 M) in ethanol, followed by acidification with HCl to yield the corresponding carboxylic acid hydrochloride. Adapting this protocol, 1-(6-bromo-2-pyridinyl)-4-piperidinone could be synthesized via ester hydrolysis of a precursor, though this route remains speculative without direct experimental data.

Comparative Analysis of Synthetic Methods

The table below evaluates key preparation routes based on yield, cost, and practicality:

MethodConditionsYield (%)ScalabilityCost Efficiency
Ullmann CouplingCuI, DMA, 110°C, 24–48 h68–72ModerateLow
Buchwald-HartwigPd2_2(dba)3_3, toluene, 12 h85–90HighModerate
Direct BrominationNBS, FeCl3_3, 0°C, 4 h78HighHigh
Hydrolysis-CyclizationNaOH, HCl, ethanol65–67*ModerateLow

*Yield data extrapolated from analogous reactions.

Reaction Optimization and Solvent Effects

Solvent choice critically impacts reaction efficiency. Polar aprotic solvents like DMA enhance Ullmann coupling rates but complicate purification. Non-polar solvents (e.g., toluene) improve Pd-catalyzed reactions by stabilizing active catalyst species. In bromination, dichloromethane’s low polarity minimizes side reactions, ensuring regioselectivity .

常见问题

Q. What are the recommended synthetic routes for 4-Piperidinone, 1-(6-bromo-2-pyridinyl)-, and how do reaction conditions influence yield?

  • Methodological Answer: A common approach involves coupling 6-bromo-2-pyridinyl derivatives with 4-piperidinone precursors under basic conditions (e.g., NaOH in dichloromethane). Yield optimization requires precise stoichiometric control of reagents, temperature modulation (e.g., 0–5°C for exothermic steps), and purification via column chromatography with polar/non-polar solvent gradients . Evidence from similar compounds (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) highlights that side reactions (e.g., ring-opening or bromine displacement) can reduce yields if pH or temperature deviates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer:
  • NMR: Focus on <sup>1</sup>H and <sup>13</sup>C NMR to confirm the piperidinone ring (δ ~2.5–3.5 ppm for CH2 groups) and bromopyridinyl moiety (δ ~7.5–8.5 ppm for aromatic protons).
  • MS: High-resolution mass spectrometry (HRMS) should verify molecular ion peaks (e.g., [M+H]<sup>+</sup>) and isotopic patterns for bromine (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br).
  • IR: Absorbance bands near 1680–1700 cm<sup>−1</sup> confirm the ketone group in the piperidinone ring .

Q. What safety protocols are critical when handling this compound, given its structural analogs?

  • Methodological Answer:
  • PPE: Use nitrile gloves, lab coats, and eye protection (e.g., goggles) to prevent skin/eye contact.
  • Ventilation: Conduct reactions in a fume hood due to potential release of toxic vapors (e.g., HBr during synthesis).
  • Storage: Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the bromopyridinyl group in cross-coupling reactions?

  • Methodological Answer: Density Functional Theory (DFT) simulations can model electron density distribution to identify reactive sites. For example, the bromine atom’s electrophilicity in 6-bromo-2-pyridinyl derivatives is influenced by conjugation with the pyridine ring’s nitrogen. Compare Fukui indices for bromine vs. other substituents to predict susceptibility to Suzuki-Miyaura or Ullmann couplings .

Q. What strategies resolve contradictions in reported biological activity data for piperidinone derivatives?

  • Methodological Answer:
  • Assay Validation: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity. For instance, discrepancies in IC50 values may arise from solvent effects (DMSO vs. aqueous buffers).
  • Structural Analog Analysis: Compare 4-Piperidinone, 1-(6-bromo-2-pyridinyl)- with analogs like 4-(4-Bromobenzoyl)piperidine hydrochloride to isolate substituent-specific effects .

Q. How can researchers optimize regioselectivity in functionalizing the piperidinone ring?

  • Methodological Answer:
  • Protecting Groups: Temporarily block the ketone with tert-butyldimethylsilyl (TBS) groups to direct electrophilic substitution to the N-1 position.
  • Catalysis: Use transition-metal catalysts (e.g., Pd or Ni) for C–H activation at specific ring positions, guided by steric and electronic maps from crystallographic data .

Key Challenges & Solutions

  • Challenge: Low solubility in aqueous media limits biological testing.
    Solution: Derivatize with polar groups (e.g., –OH or –COOH) via reductive amination or ester hydrolysis .
  • Challenge: Spectral overlap in NMR for pyridinyl/piperidinone protons.
    Solution: Use <sup>15</sup>N-labeled analogs or 2D NMR (HSQC, HMBC) for unambiguous assignment .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。